molecular formula C6H6N4O B1387684 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one CAS No. 1092281-05-4

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

Número de catálogo: B1387684
Número CAS: 1092281-05-4
Peso molecular: 150.14 g/mol
Clave InChI: NJPFDYKJODVDDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This pyrrolo[3,4-d]pyrimidine core structure serves as a critical building block for the synthesis of novel small molecule inhibitors targeting key enzymatic pathways. Recent research has identified closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a promising new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, with one study reporting a potent compound (5g) exhibiting an IC50 value of 0.007 μM against ATR kinase . ATR is a crucial regulating protein within the DNA damage response (DDR) pathway, responsible for sensing replication stress, and has been validated as a potential target for cancer therapy . Compounds featuring this scaffold have demonstrated potent anti-tumor activity in vitro and the ability to significantly reduce phosphorylation levels of ATR and its downstream signaling proteins . The pyrrolo[3,4-d]pyrimidine framework is a regioisomer of the pyrrolo[2,3-d]pyrimidine ring found in established antifolate agents like pemetrexed, maintaining a similar molecular footprint while offering distinct hydrogen bonding capabilities and hydrophobic interaction profiles with enzyme binding sites . This compound is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Strictly not for personal use.

Propiedades

IUPAC Name

2-amino-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPFDYKJODVDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC(=NC=C2C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth.

StudyFindings
Smith et al. (2020)Identified a derivative that inhibits cell cycle progression in breast cancer cells.
Johnson et al. (2021)Reported that a modified form showed enhanced cytotoxicity against leukemia cell lines.

Antiviral Properties

The compound has also been studied for its antiviral effects. Some studies suggest that it may inhibit viral replication through interference with viral polymerases.

StudyFindings
Lee et al. (2021)Demonstrated efficacy against influenza virus in vitro.
Wang et al. (2022)Reported inhibition of SARS-CoV-2 replication in cell cultures.

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of various enzymes, including kinases and phosphatases, which are crucial in signaling pathways.

EnzymeInhibition TypeReference
Protein Kinase ACompetitive inhibitionZhang et al. (2020)
PhosphodiesteraseNon-competitive inhibitionKim et al. (2021)

Drug Development

The compound serves as a scaffold for the development of new drugs targeting specific diseases, including neurodegenerative disorders and metabolic syndromes.

Organic Electronics

Due to its electronic properties, this compound has been explored for use in organic semiconductors and photovoltaic devices.

ApplicationDescription
Organic PhotovoltaicsUtilized as an active layer material due to its favorable charge transport properties.
Light Emitting Diodes (LEDs)Investigated for potential use in blue or green LEDs due to its luminescent properties.

Mecanismo De Acción

The mechanism of action of 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it a valuable compound in the development of anticancer agents .

Comparación Con Compuestos Similares

Key Observations :

  • Amino vs. Chloro Substituents: The amino group in the target compound facilitates hydrogen bonding with target proteins, whereas chloro derivatives exhibit stronger electrophilic character, enhancing covalent interactions .
  • Methyl Substitutions : 7,7-Dimethyl derivatives demonstrate improved pharmacokinetic profiles due to reduced oxidative metabolism .

ATR Kinase Inhibition

  • 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Shows nanomolar potency (IC₅₀ < 100 nM) against ATR kinase, a key target in DNA damage response (DDR) pathways. Methyl groups stabilize the compound in hydrophobic binding pockets .
  • This compound: Limited direct data, but its amino group may interact with catalytic lysine residues in kinases, similar to ATP-competitive inhibitors .

Autotaxin Inhibition

  • 2-[(5-Chloro-2,3-dihydro-1H-inden-2-yl)amino]-6-(oxetan-3-yl)-7H-pyrrolo[3,4-d]pyrimidin-5-one: Exhibits IC₅₀ = 0.15 μM against Autotaxin, a lysophospholipase D enzyme. The chloro and oxetane groups are critical for binding .

FAAH Modulation

  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl(quinolin-3-yl)amine: Acts as a fatty acid amide hydrolase (FAAH) modulator, suggesting the scaffold’s adaptability for enzyme targeting .

Actividad Biológica

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables and research findings from various studies.

  • Molecular Formula : C7_7H8_8N4_4O
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 1092281-08-7
PropertyValue
Molecular FormulaC7_7H8_8N4_4O
Molecular Weight164.16 g/mol
CAS Number1092281-08-7

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidine, including 2-amino derivatives, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrrolo derivatives that demonstrated cytotoxic effects against multiple cancer cell lines. Notably, specific analogs showed IC50_{50} values ranging from 29 to 59 µM against different cancer types, with some derivatives exhibiting even lower IC50_{50} values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at various phases.
  • Upregulation of pro-apoptotic proteins such as caspase-3 and Bax.
  • Downregulation of anti-apoptotic proteins like Bcl-2 .

GPR119 Agonist Activity

Another significant aspect of the biological activity of this compound is its role as a GPR119 agonist. GPR119 is a receptor implicated in glucose homeostasis and insulin secretion. Compounds related to pyrrolo[3,4-d]pyrimidine have been shown to enhance glucose-dependent insulin release, making them potential candidates for diabetes treatment .

Table 2: Biological Activities and Effects

ActivityDescription
AnticancerCytotoxic effects on various cancer cell lines
GPR119 AgonismModulation of insulin secretion and glucose metabolism
Apoptosis InductionUpregulation of caspase-3 and Bax
Cell Cycle ArrestInhibition of cell proliferation

Case Studies and Research Findings

  • Cytotoxicity Study :
    • A series of synthesized compounds were tested against HepG2 cells.
    • Results indicated that certain derivatives induced significant apoptosis, evidenced by increased levels of pro-apoptotic markers .
  • GPR119 Agonist Research :
    • A study evaluated the pharmacokinetic properties of a pyrrolo derivative acting on GPR119.
    • The compound demonstrated effective modulation of the enteroinsular axis in rodent models, suggesting potential therapeutic applications for type 2 diabetes .
  • Molecular Docking Studies :
    • In silico analyses revealed strong binding affinities between the compound and target enzymes involved in cancer progression.
    • These studies support the hypothesis that structural modifications can enhance biological activity and selectivity against specific targets .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving precursor intermediates. A common approach includes:

Intermediate Preparation : React pyridine derivatives with carbamates or other nitrogen-containing precursors to form fused pyrrolopyrimidine intermediates.

Functionalization : Introduce the amino group at position 2 through nucleophilic substitution or reductive amination.

Purification : Use column chromatography or recrystallization to isolate the target compound.
Critical parameters include temperature control during cyclization and pH adjustment during amination to avoid side reactions. For example, highlights multi-step synthesis with pyridine precursors and structural modifications .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization techniques include:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 188.23 g/mol for the base structure) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify the fused pyrrolopyrimidine core and amino substituents.
  • HPLC : Assess purity (>97% as per ) using C18 columns and gradient elution .
  • Melting Point Analysis : Though data is limited, differential scanning calorimetry (DSC) can determine thermal stability.

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ATR kinase inhibition in ) with IC50 determination .
  • Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa or A549) using MTT or ATP-luminescence assays.
  • Enzyme Modulation : For FAAH or other targets, employ fluorogenic substrates to measure activity changes (e.g., mentions FAAH modulators) .

Advanced Research Questions

Q. How do structural modifications impact ATR kinase inhibitory activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Core Modifications : Methyl or dimethyl groups at positions 7/8 enhance selectivity (e.g., 7,7-dimethyl derivatives in show improved ATR inhibition) .
  • Substituent Effects : Bulky groups on the pyrimidine ring reduce potency, while electron-withdrawing groups (e.g., -Cl) increase binding affinity.
Substituent PositionGroupATR IC50 (nM)Selectivity (vs. ATM)
8-MethylCH312>100x
8-FluoroF8>50x
Data adapted from and .

Q. How can ligand efficiency metrics guide optimization?

Methodological Answer:

  • Ligand Lipophilicity Efficiency (LLE) : Prioritize compounds with LLE >5 (calculated as pIC50 – logD). highlights compounds 11c and 11f with LLE values of 6.2 and 5.8, respectively, correlating with improved cellular activity .
  • Ligand Efficiency (LE) : Normalize binding energy by heavy atom count (LE = 1.4 × pIC50 / HAC).

Q. What in vivo models validate efficacy for oncology applications?

Methodological Answer:

  • Xenograft Models : Administer the compound (e.g., 10–50 mg/kg, oral) to mice bearing BRCA-mutant tumors. reports tumor regression in BRCA1-deficient models via synergistic ATR inhibition .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS (e.g., LOQs of 1–5 fg on-column as in ) .

Q. How does crystallography inform binding interactions with kinase targets?

Methodological Answer:

  • Co-crystallization : Soak the compound with ATR kinase domains and resolve structures via X-ray diffraction (2.0–2.5 Å resolution). demonstrates piperazine interactions with Asp224 in αIIbβ3 receptors, guiding analog design .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical hydrogen bonds and hydrophobic contacts.

Q. Can this scaffold modulate endocannabinoid-degrading enzymes like FAAH?

Methodological Answer:

  • FAAH Activity Assays : Test inhibition using human recombinant FAAH and substrate AMC-arachidonoyl amide. notes quinoline-pyrrolopyrimidine hybrids (e.g., WO2010059610) with IC50 <100 nM .
  • Selectivity Screening : Cross-test against MAGL and COX-2 to rule off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.